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Compound of Interest

Compound Name:
2-chloro-N-(2,3-dihydro-1H-inden-

1-yl)acetamide

CAS No.: 6514-50-7

Cat. No.: B2606543

Get Quote

Executive Summary
N-Indan-1-yl chloroacetamides represent a specialized chemotype at the intersection of

"privileged scaffold" medicinal chemistry and covalent inhibitor design. This class of molecules

merges the indan-1-yl moiety—a proven pharmacophore found in neurotherapeutics like

Donepezil—with a chloroacetamide warhead, a classic electrophile used to target nucleophilic

cysteine residues in proteins.

This guide analyzes the therapeutic potential of this scaffold, moving beyond its historical use

as a herbicidal intermediate to its modern application in Targeted Covalent Inhibition (TCI). We

explore its utility in designing irreversible inhibitors for acetylcholinesterase (AChE), kinases,

and microbial enzymes, while critically addressing the challenges of selectivity and Pan-Assay

Interference (PAINS).

Part 1: Chemical Architecture & Rational Design
The "Anchor-and-Warhead" Strategy
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The biological activity of N-indan-1-yl chloroacetamides is governed by a bipartite mechanism:

The Anchor (Indan-1-yl Ring):

Function: Provides reversible, non-covalent affinity. The bicyclic structure mimics amino

acid side chains (e.g., Phenylalanine, Tryptophan), allowing it to slot into hydrophobic

pockets such as the Peripheral Anionic Site (PAS) of AChE or the ATP-binding pocket of

kinases.

Chirality: The C1 position is chiral. The (R)- and (S)- enantiomers often exhibit distinct

binding affinities, necessitating asymmetric synthesis or chiral resolution in drug

development.

The Warhead (Chloroacetamide):

Function: Provides irreversible covalent locking. The

-carbon is highly electrophilic. Once the "Anchor" positions the molecule near a target
cysteine, the sulfur atom of the cysteine attacks the methylene carbon, displacing the
chloride ion via an

mechanism.

Reactivity Tuning: The reactivity of the chloride can be modulated by steric hindrance on

the amide nitrogen or electronic effects from the indan ring.

Mechanism of Action: Cysteine Alkylation
The primary mechanism of biological activity is the covalent modification of enzymes.
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Figure 1: Mechanism of Targeted Covalent Inhibition. The indan moiety drives initial binding,

facilitating the proximity-dependent alkylation of a cysteine residue.

Part 2: Synthesis Protocol
General Synthesis of N-Indan-1-yl Chloroacetamides
The synthesis follows a standard Schotten-Baumann-like acylation protocol. This method is

preferred for its high yield and operational simplicity.

Reagents:

1-Aminoindan (or substituted derivative)[1][2][3]

Chloroacetyl chloride (1.1 equiv)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

Dichloromethane (DCM) (Anhydrous)

Protocol:

Preparation: Dissolve 1-aminoindan (1.0 mmol) and TEA (1.2 mmol) in anhydrous DCM (10

mL) under an inert atmosphere (

). Cool the solution to 0°C using an ice bath.

Addition: Add chloroacetyl chloride (1.1 mmol) dropwise over 15 minutes. The reaction is

exothermic; maintain temperature < 5°C to prevent bis-acylation.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via

TLC (Mobile phase: Hexane/EtOAc 3:1).

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted

amine), saturated

, and brine.

Purification: Dry over
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, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel flash
chromatography.
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Figure 2: Synthetic pathway via nucleophilic acyl substitution.

Part 3: Biological Targets & Therapeutic
Applications
Acetylcholinesterase (AChE) Inhibition
The indan ring is a critical component of Donepezil, a reversible AChE inhibitor used in

Alzheimer’s disease.[4][5] N-indan-1-yl chloroacetamides investigate whether irreversible

inhibition is possible.

Binding Mode: The indan ring stacks against Tryptophan residues (Trp279) in the peripheral

anionic site (PAS) of AChE.

Covalent Potential: If a cysteine is engineered or naturally present near the binding site, the

chloroacetamide group can lock the inhibitor, potentially increasing duration of action.

Data Interpretation:

Values: Typically in the micromolar (

) range.
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Time-Dependency: A hallmark of covalent inhibition is that

decreases as incubation time increases.

Antimicrobial & Antifungal Activity
Chloroacetamides are historically potent antimicrobials (often used as herbicides like

Acetochlor).

Mechanism: General alkylation of essential bacterial enzymes (e.g., thiol-containing

synthases like FabH or MurA).

Selectivity Challenge: While potent against S. aureus and E. coli, these compounds often

exhibit cytotoxicity to mammalian cells due to non-specific alkylation of glutathione (GSH).

Optimization: Adding bulky substituents to the indan ring can improve selectivity by sterically

excluding the compound from mammalian targets while retaining fit for bacterial active sites.

Anticancer (Kinase Inhibition)
Modern drug discovery utilizes "Targeted Covalent Inhibitors" (TCIs) for kinases (e.g., Ibrutinib).

Potential: The N-indan-1-yl scaffold can be derivatized to target the ATP-binding pocket of

kinases.

Strategy: The chloroacetamide targets a non-catalytic cysteine (e.g., Cys481 in BTK) located

in the hinge region or solvent front.

Part 4: Experimental Validation Protocols
Ellman’s Assay for AChE Inhibition
To quantify the biological activity of your synthesized compounds against AChE.

Materials:

Acetylcholinesterase (from Electrophorus electricus)

Acetylthiocholine iodide (Substrate)
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DTNB (Ellman’s Reagent)

Phosphate Buffer (pH 8.0)

Procedure:

Incubation: Mix 20

of enzyme solution with 20

of inhibitor (various concentrations) in 150

buffer. Incubate for 30 minutes (critical for covalent inhibitors to react).

Substrate Addition: Add 10

of DTNB and 10

of Acetylthiocholine.

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a

microplate reader.

Calculation: Determine % Inhibition

.

Glutathione (GSH) Reactivity Assay
Purpose: To assess the chemical reactivity and potential toxicity (PAINS liability). High reactivity

with GSH often correlates with metabolic instability and off-target toxicity.

Procedure:

Incubate compound (50

) with reduced GSH (500

) in PBS (pH 7.4) at 37°C.

Monitor the disappearance of the parent compound via LC-MS at T=0, 1h, 4h, and 24h.
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Result Interpretation:

min: Highly reactive (Likely toxic/promiscuous).

hours: Tuned reactivity (Suitable for targeted drugs).

Part 5: Structure-Activity Relationship (SAR) Data
Summary
The following table summarizes how structural modifications to the N-indan-1-yl

chloroacetamide core affect biological outcomes.

Structural Zone Modification Effect on Activity Effect on Reactivity

Indan Ring (C4-C7)
Electron-Donating (-

OMe)

Increases AChE

affinity (PAS binding)
Neutral

Indan Ring (C4-C7) Halogen (-Cl, -F)

Increases lipophilicity

& membrane

permeability

Neutral

Amide Nitrogen Methylation (-NMe)
Reduces H-bond

donor capability

Reduces hydrolysis

rate

-Carbon Methyl substitution
Introduces chirality;

steric hindrance

Decreases reactivity

(Selectivity filter)

Leaving Group
Cl

Br
N/A

Increases reactivity

(Higher toxicity risk)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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